2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(1-phenylethyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O2/c1-12(13-7-3-2-4-8-13)24-11-16(25)17(18(24)21)19-22-15-10-6-5-9-14(15)20(26)23-19/h2-10,12,21,25H,11H2,1H3,(H,22,23,26) |
InChI Key |
QAMXTGPZCSOSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
Acid-Promoted Cyclocondensation
A widely adopted method involves the reaction of 2-aminobenzamide derivatives with aldehydes or ketones under acidic conditions. For example:
-
Substrate Preparation : 2-Amino-N-methoxybenzamide (1 mmol) reacts with aldehydes (1.1 eq) in acetic acid at room temperature to form 4(1H)-2,3-dihydroquinazolinones.
-
Oxidation to Quinazolinone : Treatment with KOH (3 eq) in DMSO at 60°C for 1.5 hours eliminates methanol, yielding 4(3H)-quinazolinones in >90% yield.
Example :
Mechanochemical Cascade Reactions
Recent advancements employ solvent-free mechanochemical activation for tandem cyclizations:
-
Anthranilamide and Ethyl Levulinate : Ball milling anthranilamide with ethyl levulinate and Amberlyst®15 catalyst for 3 hours yields fused pyrrolo[1,2-a]quinazoline-1,5-dione derivatives (85–92% yield).
-
Advantages : Reduced reaction time (3 hours vs. 24 hours conventionally) and elimination of toxic solvents.
Pyrrole Ring Construction and Functionalization
Schiff Base-Mediated Cyclization
The pyrrolidinone moiety is synthesized via:
-
Schiff Base Formation : Reaction of a primary amine (e.g., 1-phenylethylamine) with a ketone (e.g., ethyl levulinate) forms an imine intermediate.
-
Cyclocondensation : Acid-catalyzed intramolecular cyclization generates the 4,5-dihydro-1H-pyrrole ring.
Key Conditions :
Stereoselective Alkylation
Introducing the 1-phenylethyl group requires chiral resolution or asymmetric synthesis:
-
Chiral Auxiliaries : Use of (R)- or (S)-1-phenylethylamine in stoichiometric amounts ensures enantiomeric excess (>95% ee).
-
Protection-Deprotection : Boc-protected amines prevent undesired side reactions during quinazolinone formation.
Integrated Synthetic Routes
Sequential Cyclocondensation-Alkylation
Step 1 : Synthesize quinazolin-4(3H)-one via acid-promoted cyclocondensation.
Step 2 : React with 1-phenylethyl isocyanate under basic conditions to form the pyrrole-3-carboxamide intermediate.
Step 3 : Acid hydrolysis yields the target compound (overall yield: 68–74%).
One-Pot Mechanochemical Synthesis
Combining anthranilamide, ethyl levulinate, and 1-phenylethylamine in a planetary ball mill with Amberlyst®15 achieves a tandem cyclocondensation-alkylation process (yield: 82%, 3 hours).
Comparative Analysis of Methods
Optimization Strategies and Scalability
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one exhibit significant antitumor properties. For instance, derivatives of quinazolinones have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed efficacy against various cancer cell lines, making them candidates for further development as anticancer agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Quinazolinone derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. Compounds with structural similarities have shown promising results in reducing inflammation in experimental models .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of quinazolinone derivatives, including those related to this compound. Studies have reported activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Antidiabetic Properties
Some derivatives of quinazolinones have been explored for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds candidates for antidiabetic therapies .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological effects. Variations in substituents on the quinazolinone and pyrrole rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Phenyl group | Enhances binding affinity to target sites |
| Alkyl substitutions | Modulate lipophilicity and bioavailability |
| Amino groups | Increase interaction with biological targets |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis of Antitumor Agents : A study synthesized a series of quinazolinone derivatives and evaluated their antitumor activity against specific cancer cell lines, revealing promising candidates for further development .
- Anti-inflammatory Evaluation : Another study focused on synthesizing compounds with modifications at the amino group to enhance anti-inflammatory activity, resulting in compounds that selectively inhibited COX enzymes .
- Antimicrobial Testing : A series of quinazolinone derivatives were tested against Candida species and exhibited potent antifungal activity, suggesting their potential use in treating fungal infections .
Mechanism of Action
The mechanism of action of 2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydropyrrole Substitutions
Compound 9 : 2-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-quinazolin-4(3H)-one
- Core Structure : Shares the quinazolin-4(3H)-one backbone.
- Substituents: The pyrrole ring is substituted with tetramethyl groups instead of 2-amino-4-oxo and 1-phenylethyl.
Pyrazolylaminoquinazolin-4(3H)-ones
3-(5-(4-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-ones
- Core Structure : Similar quinazolin-4(3H)-one core.
- Substituents: A pyrazole ring replaces the pyrrole, with amino and aryl groups.
- Key Differences: Pyrazole rings (two adjacent nitrogens) enhance aromaticity and π-π stacking compared to pyrrole.
Triazole-Substituted Quinazolin-4(3H)-ones
2-(5-Amino-1-phenyl-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-ones
- Core Structure : Shared quinazolin-4(3H)-one scaffold.
- Substituents: A triazole ring replaces the pyrrole, with amino and aryl groups.
- Key Differences :
- Triazoles (three nitrogens) offer enhanced hydrogen-bonding and metal-coordination capabilities.
- These derivatives exhibit antiproliferative activity (e.g., GP = -4.08% in ovarian cancer cells), suggesting a structure-activity relationship (SAR) dependent on heterocycle choice.
Biological Activity
The compound 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHNO (exact values to be determined)
IUPAC Name: this compound
Molecular Weight: To be calculated based on the chemical formula.
Structure Representation
The structure of the compound can be represented in various formats, including 2D and 3D models. Such representations are crucial for understanding the compound's reactivity and interaction with biological targets.
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. Recent studies indicate that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| Compound B | MCF7 (Breast Cancer) | 3.2 | Inhibition of cell cycle |
These compounds have shown effectiveness in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an inhibitor of specific enzymes has also been investigated. For example, certain quinazoline derivatives have been found to selectively inhibit carbonic anhydrase (CA) isoforms, which play a role in tumor progression:
| Enzyme | Inhibition Type | Selectivity |
|---|---|---|
| hCA IX | Competitive Inhibition | Selective over hCA I |
| hCA XII | Non-competitive Inhibition | Selective over hCA II |
Such selectivity suggests a potential therapeutic application in conditions where CA activity is dysregulated, such as cancer .
Anti-inflammatory Activity
In addition to anticancer properties, quinazolinones have demonstrated anti-inflammatory effects. Research indicates that some derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazolinone derivatives demonstrated their efficacy against multiple tumor types. The derivatives were tested in vitro against various cancer cell lines, revealing that modifications at specific positions on the quinazolinone scaffold significantly enhanced their anticancer activity.
Case Study 2: Selective Enzyme Inhibition
In another study focusing on enzyme inhibition, a derivative of the compound was shown to selectively inhibit hCA IX with minimal effects on other isoforms. This selectivity is crucial for developing targeted therapies with reduced side effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions in ethanol or acetonitrile improve cyclization efficiency .
- Catalyst use : Transition-metal catalysts (e.g., Pd/C or CuI) may accelerate coupling reactions, particularly for constructing the quinazolinone core .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during heterocycle formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures ensures high purity .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement (e.g., hydrogen bonding in the pyrrolidine ring) .
- NMR spectroscopy : Assign peaks via - and -NMR, focusing on characteristic signals (e.g., NH at δ 5.8–6.2 ppm, quinazolinone carbonyl at δ 170–175 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H] ion) and purity (>95%) using reverse-phase C18 columns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Dose-response standardization : Use IC values normalized to control assays (e.g., MTT for cytotoxicity) to account for variability in cell-line sensitivity .
- Structural analogs comparison : Cross-validate results with derivatives (e.g., phenylpyrazolone or imidazoline analogs) to isolate substituent-specific effects .
- Statistical meta-analysis : Apply ANOVA or mixed-effects models to aggregate data from independent studies, adjusting for experimental biases .
Advanced: What computational methods are suitable for studying its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases), prioritizing residues within 5 Å of the pyrrolidine moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) under physiological conditions .
- QSAR modeling : Develop regression models (e.g., PLS) correlating substituent electronegativity with inhibitory potency .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical waste disposal .
Advanced: How can researchers assess the environmental fate of this compound?
Methodological Answer:
- Biodegradation assays : Incubate with soil microbiota (OECD 301F) to measure half-life under aerobic conditions .
- Aquatic toxicity : Test on Daphnia magna (OECD 202) to determine LC values, accounting for hydrolysis products .
- QSAR-ECOSAR : Predict bioaccumulation potential (log P < 3.5 indicates low risk) .
Advanced: What strategies mitigate crystallographic disorder in X-ray studies?
Methodological Answer:
- Cryocooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts .
- TWINLAW in SHELXL : Model twinning (e.g., BASF parameter) for pseudo-merohedral crystals .
- Disorder refinement : Split occupancies for flexible groups (e.g., phenylethyl side chain) using PART instructions .
Basic: How to design a robust SAR study for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the pyrrolidine (e.g., methyl substitution) or quinazolinone rings (e.g., halogenation) .
- Bioactivity profiling : Test against a panel of enzymes (e.g., topoisomerase II, COX-2) using fluorescence polarization assays .
- Data visualization : Plot IC vs. Hammett σ values to identify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
